molecular formula C9H10FNO2 B2613706 3-Fluoro-2-(oxolan-3-yloxy)pyridine CAS No. 2196213-27-9

3-Fluoro-2-(oxolan-3-yloxy)pyridine

Cat. No.: B2613706
CAS No.: 2196213-27-9
M. Wt: 183.182
InChI Key: AXDKEVQFHYDJGT-UHFFFAOYSA-N
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Description

3-Fluoro-2-(oxolan-3-yloxy)pyridine is a fluorinated pyridine derivative characterized by a fluorine atom at the 3-position and an oxolane (tetrahydrofuran) ring attached via an ether linkage at the 2-position of the pyridine core. The oxolane substituent is connected through its 3-position, conferring a distinct stereoelectronic profile. This compound is of interest in medicinal chemistry and materials science due to the combination of fluorine’s electronegativity and the oxolane’s lipophilic, flexible structure. Potential applications include serving as a synthetic intermediate for pharmaceuticals or agrochemicals, leveraging pyridine’s stability and tunable reactivity .

Properties

IUPAC Name

3-fluoro-2-(oxolan-3-yloxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-8-2-1-4-11-9(8)13-7-3-5-12-6-7/h1-2,4,7H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDKEVQFHYDJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(oxolan-3-yloxy)pyridine typically involves the nucleophilic substitution of a suitable pyridine derivative with a fluorinating agent. One common method includes the reaction of 3-bromo-2-nitropyridine with a fluoride source such as tetrabutylammonium fluoride in a solvent like dimethylformamide at room temperature . This reaction yields 3-fluoro-2-bromopyridine, which can then be further reacted with oxolane-3-ol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale fluorination processes using fluorinating agents like aluminum fluoride and copper fluoride at elevated temperatures (450-500°C) . These methods are optimized for high yield and purity, making them suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(oxolan-3-yloxy)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyridine derivatives.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3-Fluoro-2-(oxolan-3-yloxy)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(oxolan-3-yloxy)pyridine involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and selectivity towards its targets, enhancing its efficacy in biological systems .

Comparison with Similar Compounds

Comparative Analysis with Similar Pyridine Derivatives

Structural Analogues with Heterocyclic Substituents

3-Fluoro-2-(piperidin-1-yl)pyridine
  • Structure : Replaces the oxolane group with a piperidine ring (six-membered amine).
  • Properties : Piperidine introduces basicity (pKa ~11) and salt-forming capability, enhancing solubility in acidic media. The nitrogen in piperidine may participate in hydrogen bonding, unlike the ether oxygen in oxolane.
  • Applications : Likely used in drug candidates targeting central nervous system (CNS) disorders due to piperidine’s prevalence in neuroactive compounds .
3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine
  • Structure : Features a pyrrolidine (five-membered amine) at position 6 and an allyl group at position 3.
  • Properties : Pyrrolidine’s smaller ring increases rigidity compared to oxolane. The allyl group enables conjugation or cycloaddition reactions.
  • Applications: Potential use in catalytic systems or as a precursor for functionalized heterocycles .
3-Chloro-6-(oxolan-2-ylmethoxy)pyridine-2-carboxylic acid
  • Structure : Contains a carboxylic acid at position 2 and a chlorinated oxolane-methoxy group at position 4.
  • Properties : The carboxylic acid enhances hydrophilicity (logP reduction) and metal-binding capacity. Chlorine increases electrophilicity, altering reactivity toward nucleophiles.
  • Applications : Suitable for coordination chemistry or as a building block in antibiotic synthesis .

Analogues with Functional Group Variations

(E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate
  • Structure: Includes a cyano group at position 6 and an acrylate ester at position 3.
  • Properties: The electron-withdrawing cyano group deactivates the pyridine ring, reducing electrophilic substitution. The acrylate allows for polymerization or Michael additions.
  • Applications: Materials science (e.g., conductive polymers) or as a dienophile in Diels-Alder reactions .
4-Amino-3-fluoropyridine
  • Structure: Substituted with an amino group at position 4 and fluorine at position 3.
  • Properties: The amino group introduces strong electron-donating effects, increasing ring basicity and directing electrophiles to the 2- and 6-positions.
  • Applications : Intermediate for antitumor agents or kinase inhibitors .

Biological Activity

3-Fluoro-2-(oxolan-3-yloxy)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a fluorine atom and an oxolan ring, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C10H10FNO2, with a molecular weight of 197.19 g/mol. The presence of the fluorine atom is significant as it can enhance the lipophilicity and bioactivity of the compound, potentially improving its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing pyridine rings often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific biological activity of this compound has been investigated in various studies:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its structure allows it to interact with bacterial enzymes or receptors, potentially inhibiting their function.
  • Anticancer Potential : Similar pyridine derivatives have shown cytotoxic effects against various cancer cell lines. Further research is needed to evaluate the specific mechanisms through which this compound exerts its effects on tumor cells.

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways or cell proliferation.
  • Receptor Interaction : The compound could bind to specific receptors, modulating signaling pathways that lead to therapeutic effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against cancer cell lines
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Study: Antimicrobial Evaluation

A study focused on the antimicrobial properties of various pyridine derivatives found that those with fluorine substitutions exhibited enhanced activity against Gram-positive bacteria. The introduction of fluorine was hypothesized to increase binding affinity to bacterial targets due to changes in electron density on the pyridine ring .

Case Study: Cytotoxicity Assessment

In another study assessing the cytotoxic effects of similar compounds, derivatives with oxolane moieties demonstrated significant activity against several human cancer cell lines. The study highlighted that structural modifications could lead to varying degrees of cytotoxicity, suggesting that this compound might also exhibit selective toxicity towards cancer cells .

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